molecular formula C19H23F2N5 B15120204 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B15120204
M. Wt: 359.4 g/mol
InChI Key: TXEKVYITWRWURY-UHFFFAOYSA-N
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Description

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a pyrrolidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the difluorophenyl group. The pyrimidine core is then constructed, and the pyrrolidine ring is attached in the final step. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H23F2N5

Molecular Weight

359.4 g/mol

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H23F2N5/c20-16-11-15(12-17(21)13-16)14-24-7-9-26(10-8-24)19-22-4-3-18(23-19)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10,14H2

InChI Key

TXEKVYITWRWURY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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